Asperdurin

Description

Properties

CAS No. |

118446-32-5 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

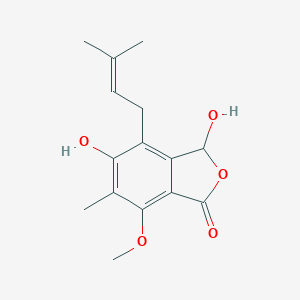

3,5-dihydroxy-7-methoxy-6-methyl-4-(3-methylbut-2-enyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H18O5/c1-7(2)5-6-9-10-11(15(18)20-14(10)17)13(19-4)8(3)12(9)16/h5,14,16-17H,6H2,1-4H3 |

InChI Key |

REEGLVNJQGPQSY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(OC(=O)C2=C1OC)O)CC=C(C)C)O |

Canonical SMILES |

CC1=C(C(=C2C(OC(=O)C2=C1OC)O)CC=C(C)C)O |

Synonyms |

Asperdurin |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Production

Asperdurin is characterized as a secondary metabolite with notable bioactive properties. It is produced by the fungus Aspergillus duricaulis, which is known for its ability to synthesize various extrolites, including antifungal and antibacterial compounds. The production of this compound typically involves fermentation processes utilizing specific substrates that promote its biosynthesis.

Medical Applications

2.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, making it a candidate for pharmaceutical applications. Studies have shown that it exhibits activity against various pathogenic bacteria and fungi, which is crucial in developing new antimicrobial agents amid rising antibiotic resistance. For instance, research indicates that this compound can inhibit the growth of Staphylococcus aureus and Candida albicans .

2.2 Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal its potential as an antitumor agent. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its role as a possible therapeutic agent in oncology .

Agricultural Applications

3.1 Biopesticide Development

The antifungal properties of this compound make it suitable for use as a biopesticide. Its application in agriculture could help manage fungal diseases in crops, reducing reliance on synthetic fungicides and promoting sustainable farming practices .

3.2 Soil Health Improvement

This compound contributes to soil health by promoting beneficial microbial communities. Its application can enhance nutrient availability and improve soil structure, leading to better crop yields .

Biotechnological Applications

4.1 Enzyme Production

This compound is involved in the production of various enzymes that can be utilized in industrial processes, such as biofuel production and waste management. Its ability to degrade complex organic materials positions it as a valuable asset in bioremediation efforts .

4.2 Fermentation Technology

The fermentation processes that produce this compound can be optimized for large-scale production of bioactive compounds. This technology has implications for pharmaceuticals, food preservation, and the development of functional foods .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mühlenfeld et al. (2016) demonstrated the efficacy of this compound against various pathogens in clinical settings. The results indicated a significant reduction in microbial load when treated with this compound extracts compared to control groups.

Case Study 2: Agricultural Impact

Research by Achenbach et al. (1985) explored the use of this compound as a biopesticide in agricultural settings, showcasing its effectiveness in controlling fungal pathogens affecting crops like wheat and corn.

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Asperdurin is grouped with several structurally and functionally diverse compounds produced by Aspergillus duricaulis and related species. Below is a comparative analysis based on co-occurrence, biosynthetic class, and inferred biological activities:

Table 1: Key Compounds Produced by Aspergillus duricaulis and Related Species

*Biosynthetic classes inferred from general fungal metabolite knowledge, as specific data are absent in the evidence.

Functional and Structural Insights

Pseurotin A: An alkaloid with demonstrated chitin synthase inhibitory activity, pseurotin A is structurally distinct from this compound but shares ecological roles in fungal defense . duricaulis.

Fumagillin: A sesquiterpene with anti-angiogenic properties, fumagillin is historically notable for its use against microsporidial infections. While structurally unrelated to this compound, its co-occurrence highlights the metabolic diversity of A. duricaulis .

Cyclopaldic Acid : This dihydroisocoumarin exhibits phytotoxic and antifungal activities. Its production alongside this compound may enhance the fungus’s ability to compete in plant-associated environments .

Cross-Species Comparisons

- Gliotoxin: Produced by Aspergillus denticulatus, gliotoxin is an epipolythiodioxopiperazine with potent immunosuppressive effects. Unlike this compound, gliotoxin’s mechanism involves redox cycling and DNA damage, indicating divergent evolutionary roles .

- Auranthine : An alkaloid from A. fumigatiaffinis, auranthine’s antibacterial properties contrast with this compound’s undefined activity, underscoring metabolic specialization within the genus .

Preparation Methods

Fermentation Parameters

Aspergillus duricaulis is typically cultivated on nutrient-rich media such as Czapek yeast extract agar (CYA) or Malt Extract Agar (MEA). Optimal yields of this compound are achieved under submerged fermentation conditions, where aerobic agitation and controlled pH (5.5–6.5) enhance secondary metabolite production. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25–28°C | Higher temperatures reduce sporulation, favoring metabolite production. |

| Incubation Duration | 14–21 days | Prolonged incubation increases extracellular metabolite secretion. |

| Carbon Source | Glucose (2–4% w/v) | Excess glucose represses biosynthetic pathways via carbon catabolite repression. |

| Nitrogen Source | Peptone (1% w/v) | Organic nitrogen sources enhance fungal biomass and metabolite diversity. |

Biosynthetic Pathway

The biosynthetic route to this compound remains partially characterized. Preliminary studies suggest it originates from a polyketide synthase (PKS) pathway, where acetyl-CoA and malonyl-CoA units undergo sequential condensation to form the benzofuranone backbone. The prenyl side chain is likely introduced via a prenyltransferase enzyme, attaching a dimethylallyl pyrophosphate (DMAPP) moiety to the aromatic core. Post-polyketide modifications, including hydroxylation and O-methylation, complete the structure.

Extraction and Isolation Methods

Isolation of this compound from Aspergillus duricaulis culture broth involves solvent extraction, chromatographic separation, and spectroscopic validation.

Solvent Extraction

The fungal mycelia and broth are separated via filtration or centrifugation. This compound, being a moderately polar compound, is extracted using ethyl acetate or dichloromethane. A typical protocol involves:

-

Liquid-Liquid Extraction : Culture filtrate is partitioned with ethyl acetate (3 × 500 mL), and the organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Mycelial Extraction : Mycelia are homogenized in methanol (2 × 200 mL), sonicated for 30 minutes, and filtered to remove cellular debris.

Chromatographic Purification

Crude extracts are subjected to column chromatography for this compound isolation:

-

Normal-Phase Silica Gel Chromatography : A hexane/ethyl acetate gradient (10:1 to 1:1) elutes impurities, with this compound typically eluting at 30–40% ethyl acetate.

-

Reversed-Phase HPLC : Final purification uses a C18 column with an isocratic mobile phase (acetonitrile/water, 55:45 v/v) at 1.5 mL/min, yielding this compound as a white amorphous solid (retention time: 12.5 minutes).

Spectroscopic Characterization

This compound is identified via:

Q & A

Q. What are the primary fungal species known to produce Asperdurin, and what analytical techniques are used for its identification?

this compound is a secondary metabolite predominantly identified in Aspergillus duricaulis . For identification, researchers employ chromatographic methods (e.g., HPLC) coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structural integrity. Comparative analysis with known extrolite profiles (e.g., asperpentyn, cyclopaldic acid) is critical for validation .

Q. What biosynthetic pathways are hypothesized for this compound production in Aspergillus species?

Current hypotheses suggest non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) pathways, common in fungal secondary metabolism. Genomic mining of A. duricaulis for conserved domains (e.g., adenylation, ketosynthase) can clarify enzymatic mechanisms. Cross-referencing with homologous pathways in Aspergillus fumigatus (e.g., gliotoxin biosynthesis) provides a methodological framework .

Q. How do researchers isolate and purify this compound from fungal cultures?

Standard protocols involve solvent extraction (ethyl acetate/methanol) followed by silica gel chromatography and preparative HPLC. Purity is assessed via thin-layer chromatography (TLC) and spectroscopic consistency. Yield optimization requires strain-specific adjustments to fermentation conditions (e.g., pH, temperature) .

Q. What are the challenges in differentiating this compound from structurally similar extrolites?

Co-elution in chromatographic systems and spectral overlap (e.g., in UV-Vis or NMR) are common issues. Strategies include high-resolution MS (HRMS) for precise mass determination and 2D-NMR (e.g., HSQC, HMBC) for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s ecological role in fungal-host interactions?

Use gene knockout models (e.g., CRISPR-Cas9) to disrupt this compound biosynthesis in A. duricaulis and assess phenotypic changes in host colonization or competition assays. Metabolomic profiling of wild-type vs. mutant strains under stress conditions (e.g., oxidative stress) can reveal functional roles .

Q. What methodologies address contradictions in this compound’s reported bioactivity across studies?

Systematic reviews with meta-analyses should standardize bioassay conditions (e.g., cell lines, concentrations). Reproducibility requires transparency in protocols (e.g., solvent controls, purity thresholds) and cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity screens) .

Q. How can genomic data resolve taxonomic uncertainties in this compound-producing strains?

Phylogenomic analysis using multi-locus sequence typing (MLST) or whole-genome sequencing (WGS) can clarify species boundaries within Aspergillus sections. Comparative genomics of biosynthetic gene clusters (BGCs) across strains identifies conserved or divergent pathways .

Q. What experimental designs mitigate variability in this compound yield during fermentation?

Employ design-of-experiments (DoE) approaches (e.g., response surface methodology) to optimize carbon/nitrogen ratios, aeration, and incubation time. Real-time monitoring of secondary metabolites via inline spectroscopy (e.g., Raman) enables dynamic adjustments .

Q. How do researchers validate this compound’s proposed mechanism of action in antimicrobial assays?

Combine minimum inhibitory concentration (MIC) assays with transcriptomic profiling (RNA-seq) of target pathogens. Fluorescence-based probes (e.g., for membrane permeability) and genetic complementation studies can confirm target specificity .

Q. What strategies reconcile discrepancies between in vitro and in vivo bioactivity data for this compound?

Pharmacokinetic studies (e.g., bioavailability, metabolic stability) in model organisms (e.g., Galleria mellonella) bridge this gap. Isotope-labeled this compound tracking via imaging mass spectrometry (IMS) provides spatial-temporal resolution in host tissues .

Methodological Guidelines

- Data Analysis : Use multivariate statistics (e.g., PCA, PLS-DA) for metabolomic datasets to distinguish this compound-related biomarkers .

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus and cross-reference BGC annotations in databases like AntiSMASH .

- Ethical Compliance : Adhere to institutional biosafety protocols for handling fungal pathogens and genetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.